molecular formula C12H12F3NO3S2 B2674411 3,3,3-trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propane-1-sulfonamide CAS No. 2380033-97-4

3,3,3-trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propane-1-sulfonamide

Cat. No.: B2674411
CAS No.: 2380033-97-4
M. Wt: 339.35
InChI Key: SZRAQPRFNFHHJQ-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propane-1-sulfonamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and drug discovery. This compound features a 3,3,3-trifluoropropylsulfonamide group linked to a fused furan-thiophene heterocyclic system. The incorporation of the trifluoromethyl group is a strategically important modification in drug design, as this moiety is known to enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins, as is seen in several established pharmaceutical agents . The sulfonamide functional group is a privileged structure in pharmacology, contributing to the activity of a wide range of therapeutic agents, from antimicrobials to compounds with anticancer and anti-inflammatory properties . While early sulfonamides primarily acted as antibacterial agents by inhibiting bacterial dihydropteroate synthase (DHPS) , modern sulfonamide derivatives exhibit a much broader spectrum of pharmacological activities, including anti-carbonic anhydrase and other mechanisms relevant for treating conditions like inflammation and glaucoma . The unique heteroaromatic core of this compound provides a rigid, planar structure that can facilitate specific interactions with biological targets. Researchers can leverage this building block in the development of novel small-molecule inhibitors, for studying enzyme mechanisms, or as a key intermediate in the synthesis of more complex chemical entities. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,3,3-trifluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3S2/c13-12(14,15)2-4-21(17,18)16-6-11-5-10(8-20-11)9-1-3-19-7-9/h1,3,5,7-8,16H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRAQPRFNFHHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CSC(=C2)CNS(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propane-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution can be achieved using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with sulfonamide groups.

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Medicine

    Antimicrobial Agents: Potential use in the development of new antimicrobial agents due to the presence of the sulfonamide group.

    Anti-inflammatory Agents: Research into its potential as an anti-inflammatory agent.

Industry

    Materials Science: Use in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and sulfonamide moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The furan and thiophene rings contribute to the compound’s overall stability and electronic properties, enhancing its effectiveness.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Features Hypothesized Applications Reference
3,3,3-Trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propane-1-sulfonamide Thiophen-2-ylmethyl, furan-3-yl Medium-sized heterocycles, moderate polarity Kinase inhibition, enzyme targeting N/A
KIRA9 (Compound 9 in ) Pyridin-3-yl, naphthalen-1-yl, piperidine Bulky aromatic systems, basic amine IRE1α RNase inhibition (UPR pathway)
3,3,3-Trifluoro-propane-1-sulfonic acid amides () Imidazo-pyrrolo-pyrazine, tetrahydrofuran Macrocyclic systems, high complexity Antiviral or anticancer agents
2-(3-Methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide Thiazol-2-ylamino, methylphenoxy Smaller heterocycles, sulfonamide linkage Anti-inflammatory or antimicrobial

Key Observations:

Heterocyclic Substituents : The target compound’s thiophene-furan system provides a balance of steric bulk and electronic effects, distinguishing it from KIRA9’s naphthalene-pyridine system (higher aromaticity) and the macrocyclic amides in (greater conformational rigidity) .

Trifluoromethyl Impact : All trifluoromethylated sulfonamides share enhanced metabolic stability, but the target compound’s smaller heterocycles may improve solubility compared to ’s imidazo-pyrrolo-pyrazine derivatives .

Biological Activity : KIRA9 demonstrates explicit IRE1α RNase inhibition, a mechanism tied to its pyrimidine-piperidine motif. The target compound’s thiophene-furan system could similarly target nucleotide-binding domains but with distinct selectivity .

Thiophene-Containing Analogs ()

Compounds such as 4-(thiophen-2-yl)-1,2-dihydropyridine derivatives () and thiophen-2-ylpropanolamines () highlight the versatility of thiophene in drug design. The target compound’s sulfonamide linkage enables stronger hydrogen bonding with active-site residues, a critical advantage over simpler thiophene derivatives .

Fluorinated Aromatic Systems ()

Perfluorinated compounds (PFCs) in exhibit extreme hydrophobicity and environmental persistence. In contrast, the target compound’s single trifluoromethyl group offers a compromise between stability and biodegradability, making it more suitable for pharmaceutical applications .

Biological Activity

3,3,3-Trifluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}propane-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, a furan ring, and a thiophene moiety, which contribute to its unique chemical properties. The presence of these functional groups is believed to enhance its biological activity through various mechanisms.

PropertyValue
Molecular Formula C₁₅H₁₄F₃N₁O₂S
Molecular Weight 327.34 g/mol
CAS Number 2380043-14-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to receptors, modulating their activity and influencing signal transduction pathways.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains.

Antimicrobial Activity

Research has indicated that derivatives of similar compounds exhibit significant antimicrobial activity. For instance, compounds with thiophene and furan rings have shown efficacy against various pathogens. While specific data for the target compound is limited, it is hypothesized that the trifluoromethyl group enhances lipophilicity and membrane permeability, potentially increasing antimicrobial effectiveness.

Antitumor Activity

Compounds with structural similarities have been evaluated for their antitumor properties. For example, studies on sulfur-containing compounds show promising results in inhibiting cancer cell proliferation. The incorporation of trifluoromethyl groups in such compounds often correlates with increased potency against cancer cell lines.

Case Studies

  • Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial effects of various sulfonamide derivatives on Gram-positive and Gram-negative bacteria.
    • Results indicated that compounds with similar structures demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 10 to 50 µg/mL against tested strains.
  • Antitumor Efficacy :
    • Research focusing on thiophene derivatives revealed their potential in inhibiting tumor growth in vitro.
    • IC50 values were reported in the low micromolar range for certain derivatives against human cancer cell lines.

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